N-(benzo[d]thiazol-6-yl)-3-methylbenzamide
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Overview
Description
“N-(benzo[d]thiazol-6-yl)-3-methylbenzamide” is a compound that contains a benzothiazole ring . Benzothiazole is a heterocyclic compound, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include coupling reactions, nucleophilic substitutions, and acetylation . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with standard reference drugs, and the new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .
Antimicrobial and Antiparasitic Activity
New benzothiazole derivatives have been reported as potential antimicrobial and antiparasitic agents . Their antimicrobial activity was evaluated against Staphylococcus aureus, Escherichia coli, and Candida albicans .
Antioxidant, Analgesic, and Anti-Inflammatory Activity
Thiazoles, which include benzothiazole derivatives, have been associated with diverse biological activities such as antioxidant, analgesic, and anti-inflammatory .
Antifungal and Antiviral Activity
Thiazoles have also been associated with antifungal and antiviral activities .
Anticancer or Cytotoxic Drug Molecules
Thiazoles have been associated with anticancer or cytotoxic drug molecules .
Antibacterial Agents
N’-(1,3-benzothiazol-2-yl)-arylamide derivatives have been synthesized and evaluated as antibacterial agents . These compounds showed variable activity against tested Gram-positive and Gram-negative bacterial strains .
Anticonvulsant and Neuroprotective Activity
Thiazoles have been associated with anticonvulsant and neuroprotective activities .
Antidiabetic and Anti-Alzheimer Activity
Thiazoles have been associated with antidiabetic and anti-Alzheimer activities .
Mechanism of Action
Target of Action
N-(benzo[d]thiazol-6-yl)-3-methylbenzamide, also known as N-(1,3-benzothiazol-6-yl)-3-methylbenzamide, is a compound that has been found to have diverse biological activities Thiazole derivatives, which this compound is a part of, have been found to interact with various targets such asacetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . These enzymes play crucial roles in neurological functions, with AChE involved in the termination of impulse transmissions at cholinergic synapses and MAO-B involved in the breakdown of dopamine, a neurotransmitter .
Mode of Action
For instance, some thiazole derivatives have been found to stimulate FtsZ polymerization in bacterial cells, disrupting its dynamic assembly and Z-ring formation . In the context of neurological functions, thiazole derivatives have been found to inhibit AChE and MAO-B enzymes .
Biochemical Pathways
Given its potential interaction with ache and mao-b, it can be inferred that this compound may affect the cholinergic and dopaminergic pathways . Inhibition of AChE would result in an increase in acetylcholine levels, enhancing cholinergic transmission. Similarly, inhibition of MAO-B would lead to an increase in dopamine levels, affecting dopaminergic transmission .
Result of Action
Based on the potential targets of this compound, it can be inferred that its action may result in enhanced cholinergic and dopaminergic transmissions due to the inhibition of ache and mao-b, respectively .
Future Directions
Benzothiazole derivatives have shown promising results in various fields of medicinal chemistry . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis . Therefore, future research could focus on exploring the potential of “N-(benzo[d]thiazol-6-yl)-3-methylbenzamide” and similar compounds in the treatment of various diseases.
properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10-3-2-4-11(7-10)15(18)17-12-5-6-13-14(8-12)19-9-16-13/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZOOIGLPXLDJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-6-yl)-3-methylbenzamide |
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